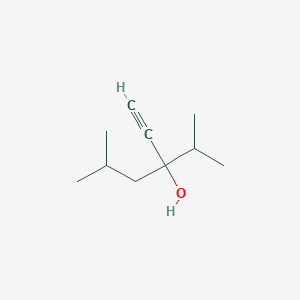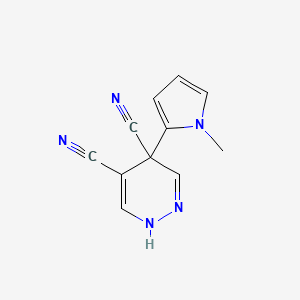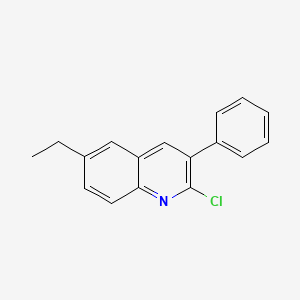![molecular formula C29H22Cl2N2 B12623803 2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline CAS No. 917804-91-2](/img/structure/B12623803.png)
2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with phenyl and chlorophenyl groups, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dichlorobenzaldehyde with aniline derivatives under controlled conditions. The reaction is often catalyzed by Lewis acids such as phenylboronic acid, which facilitates the formation of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Using reducing agents like lithium aluminum hydride, the compound can be reduced to its amine derivatives.
Substitution: Halogenation and nitration reactions are common, where halogens or nitro groups replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism of action of 2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Bis(4-chlorophenyl)-3,5-dimethyltetrahydro-4H-pyran-4-one
- 2,4-Bis(4-chlorophenyl)-6-chloropyridine
- 2,2-Bis(4-chlorophenyl)acetic acid
Uniqueness
Compared to similar compounds, 2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline stands out due to its unique combination of phenyl and chlorophenyl groups attached to the pyridine ring. This structural arrangement imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific molecular interactions .
Eigenschaften
CAS-Nummer |
917804-91-2 |
|---|---|
Molekularformel |
C29H22Cl2N2 |
Molekulargewicht |
469.4 g/mol |
IUPAC-Name |
2-[2,6-bis(4-chlorophenyl)-4-phenyl-4H-pyridin-1-yl]aniline |
InChI |
InChI=1S/C29H22Cl2N2/c30-24-14-10-21(11-15-24)28-18-23(20-6-2-1-3-7-20)19-29(22-12-16-25(31)17-13-22)33(28)27-9-5-4-8-26(27)32/h1-19,23H,32H2 |
InChI-Schlüssel |
GHZVWIBNALEEAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C=C(N(C(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4N)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12623751.png)
![n-{4-[2-(Aminooxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B12623758.png)


![5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione](/img/structure/B12623775.png)

![(6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12623787.png)


![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride](/img/structure/B12623808.png)
